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molecular formula C8H9F3N2 B581468 4-(Aminomethyl)-3-(trifluoromethyl)aniline CAS No. 122509-22-2

4-(Aminomethyl)-3-(trifluoromethyl)aniline

Cat. No. B581468
M. Wt: 190.169
InChI Key: KVGJSASELAQLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110687B2

Procedure details

To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (5.0 g, 26.7 mmol) in 7.0 M ammonia in MeOH (20.0 mL) was added Raney Nickel 2800 (50% slurry in water, 320 mg). The mixture was allowed to stir under an atmosphere of hydrogen for 18 h, then at 50 psi for 18 h. The mixture was diluted with DCM and filtered through Celite. The filtrate was evaporated and the residue was purified by column chromatography on silica to 4-(aminomethyl)-3-(trifluoro-methyl)aniline as an orange solid (3.43 g, 67%). LCMS: (FA) ES+ 187.1 ES− 185.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
320 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1>N.CO.[Ni].C(Cl)Cl>[NH2:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([NH2:1])=[CH:3][C:4]=1[C:10]([F:11])([F:12])[F:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
320 mg
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir under an atmosphere of hydrogen for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50 psi for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica to 4-(aminomethyl)-3-(trifluoro-methyl)aniline as an orange solid (3.43 g, 67%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NCC1=C(C=C(N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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